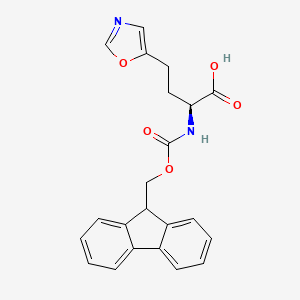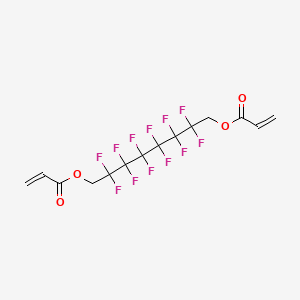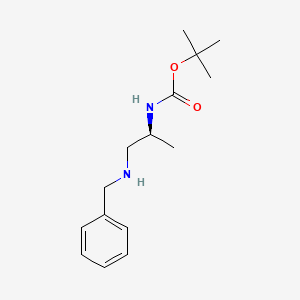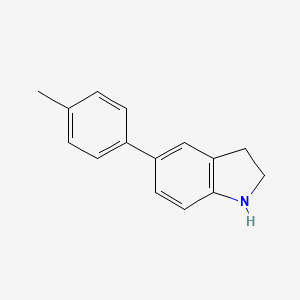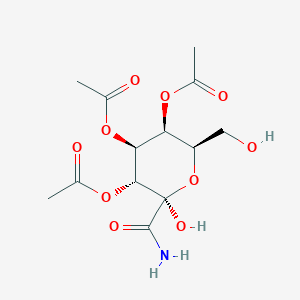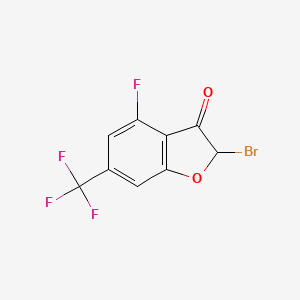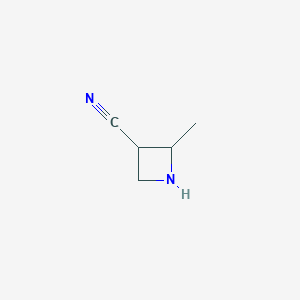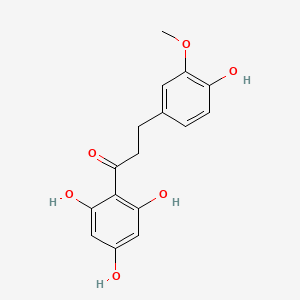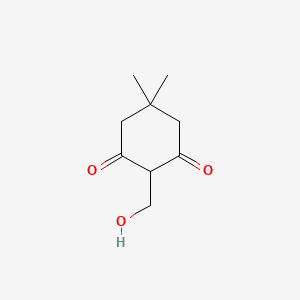
2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with hydroxymethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5,5-dimethylcyclohexane-1,3-dione.
Reduction: Formation of 2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-diol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring structure.
2,5-Dimethylcyclohexane-1,3-dione: Lacks the hydroxymethyl group but shares the cyclohexane core.
2-(Hydroxymethyl)cyclohexane-1,3-dione: Similar structure but without the dimethyl substitution.
Uniqueness
2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both hydroxymethyl and dimethyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O3/c1-9(2)3-7(11)6(5-10)8(12)4-9/h6,10H,3-5H2,1-2H3 |
Clave InChI |
YFVGKKJVOYNHGO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


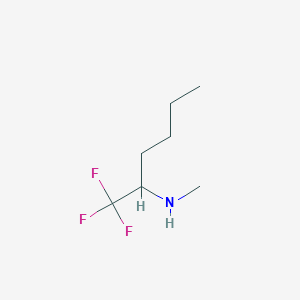
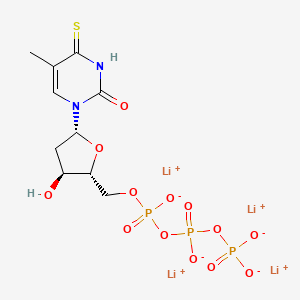

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
